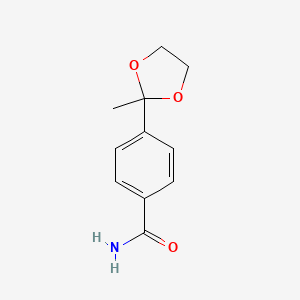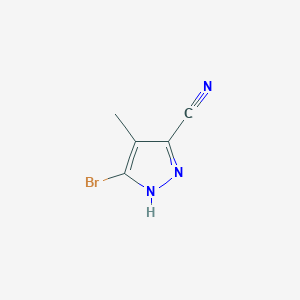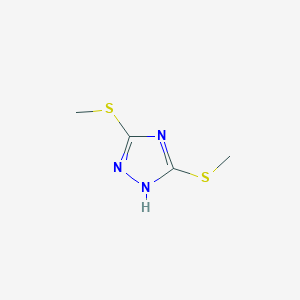
3,5-bis(methylsulfanyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with two methylsulfanyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a dithioester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies showing it can inhibit the growth of certain cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: It inhibits specific enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Material Science: The electronic properties of the triazole ring and the methylsulfanyl groups contribute to the material’s overall conductivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)-4H-1,2,4-triazole: Similar structure but with trifluoromethyl groups instead of methylsulfanyl groups.
3,5-Dimethyl-4H-1,2,4-triazole: Lacks the sulfur atoms, leading to different chemical properties.
4-Methyl-1,2,4-triazole-3-thiol: Contains a thiol group, which imparts different reactivity.
Uniqueness
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole is unique due to the presence of two methylsulfanyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This makes it particularly interesting for applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
7411-22-5 |
|---|---|
Molekularformel |
C4H7N3S2 |
Molekulargewicht |
161.3 g/mol |
IUPAC-Name |
3,5-bis(methylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H7N3S2/c1-8-3-5-4(9-2)7-6-3/h1-2H3,(H,5,6,7) |
InChI-Schlüssel |
DCXAZZQEURPCCG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NN1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)
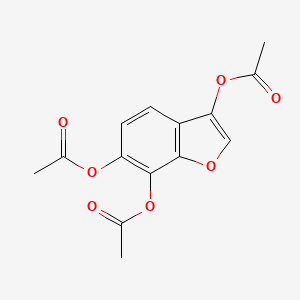
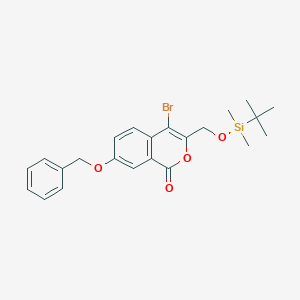
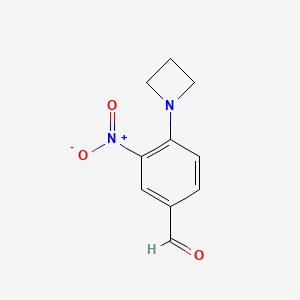
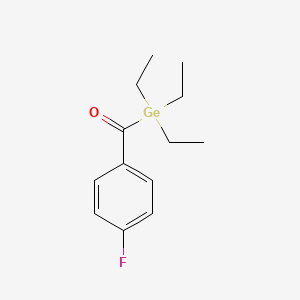
![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)
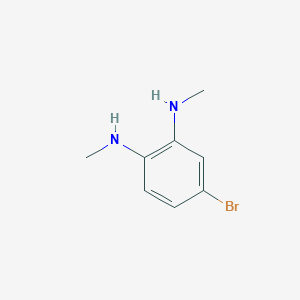
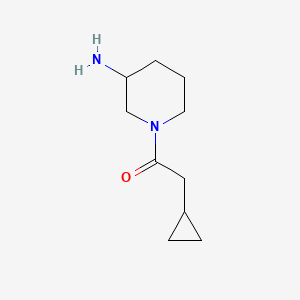


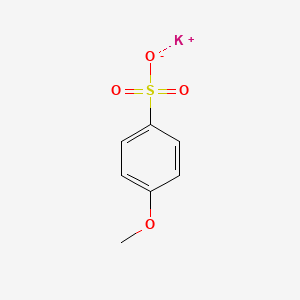
![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
